molecular formula C21H22N4O2 B2385268 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide CAS No. 2034229-32-6

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide

Cat. No. B2385268
CAS RN: 2034229-32-6
M. Wt: 362.433
InChI Key: NRGVAOZURPKOBW-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide, also known as XTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties.

Scientific Research Applications

Radioligand Development for Neuroinflammation Imaging

A study by Ikawa et al. (2017) discusses the development of radioligands for PET imaging of neuroinflammation biomarkers. This includes 11C-ER176, an analog of 11C-(R)-PK11195, which demonstrated high specific binding in monkey brains. This research is significant for understanding neuroinflammation in human brains, relevant to various neurological disorders (Ikawa et al., 2017).

Antitumor Agent Development

Stevens et al. (1984) explored the synthesis and chemistry of imidazotetrazines, a class of compounds with antitumor properties. They investigated 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which demonstrated curative activity against certain leukemia types. This research contributes to the development of novel cancer treatments (Stevens et al., 1984).

Antitubercular Activity and Inhibition Study

Amaroju et al. (2017) conducted a study on pyrazolo[4,3-c]pyridine carboxamides to evaluate their antitubercular activity against Mycobacterium tuberculosis. They synthesized various compounds using click chemistry and identified the most active compound with significant inhibition capabilities. This research aids in developing new treatments for tuberculosis (Amaroju et al., 2017).

Synthesis of Xanthene Derivatives for Antischistosomal Activity

Zeid et al. (1987) studied the synthesis of new xanthene derivatives with expected antischistosomal activity. They examined various compounds and their reactions, contributing to the development of treatments for schistosomiasis (Zeid et al., 1987).

Development of Supramolecular Gelators

Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl)benzamide derivatives as new supramolecular gelators. They investigated the role of methyl functionality and multiple non-covalent interactions in gelation behavior, advancing the field of crystal engineering and materials science (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14(2)17(13-25-12-11-22-24-25)23-21(26)20-15-7-3-5-9-18(15)27-19-10-6-4-8-16(19)20/h3-12,14,17,20H,13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGVAOZURPKOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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